Bienvenue dans la boutique en ligne BenchChem!

5-Methoxy-7-phenylimidazo[1,2-a]pyridine

Lipophilicity LogP Physicochemical profiling

5-Methoxy-7-phenylimidazo[1,2-a]pyridine (CAS 1207840-39-8, C₁₄H₁₂N₂O, MW 224.26) is a disubstituted imidazo[1,2-a]pyridine heterocycle bearing a methoxy group at the 5-position and a phenyl ring at the 7-position. It belongs to a broadly-studied class of nitrogen-containing fused bicyclic scaffolds recognized as privileged structures in medicinal chemistry, with demonstrated activity against a range of kinase targets including PI3K, VEGFR, CDK, and CENP-E.

Molecular Formula C14H12N2O
Molecular Weight 224.263
CAS No. 1207840-39-8
Cat. No. B594709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-7-phenylimidazo[1,2-a]pyridine
CAS1207840-39-8
Molecular FormulaC14H12N2O
Molecular Weight224.263
Structural Identifiers
SMILESCOC1=CC(=CC2=NC=CN12)C3=CC=CC=C3
InChIInChI=1S/C14H12N2O/c1-17-14-10-12(11-5-3-2-4-6-11)9-13-15-7-8-16(13)14/h2-10H,1H3
InChIKeyYUTDXHTUFXFPQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxy-7-phenylimidazo[1,2-a]pyridine (CAS 1207840-39-8): Core Physicochemical and Pharmacophoric Identity


5-Methoxy-7-phenylimidazo[1,2-a]pyridine (CAS 1207840-39-8, C₁₄H₁₂N₂O, MW 224.26) is a disubstituted imidazo[1,2-a]pyridine heterocycle bearing a methoxy group at the 5-position and a phenyl ring at the 7-position . It belongs to a broadly-studied class of nitrogen-containing fused bicyclic scaffolds recognized as privileged structures in medicinal chemistry, with demonstrated activity against a range of kinase targets including PI3K, VEGFR, CDK, and CENP-E [1]. The compound is commercially available as a research-grade building block, typically at ≥95% purity, and serves as a synthetic intermediate for further functionalization at the 2-, 3-, and 8-positions .

Why 5-Methoxy-7-phenylimidazo[1,2-a]pyridine Cannot Be Replaced by Generic In-Class Analogs


Even structurally conservative substitutions on the imidazo[1,2-a]pyridine core produce significant shifts in lipophilicity, electronic character, and molecular recognition that cannot be compensated by generic scaffold swapping. The 5-methoxy group donates electron density into the π-deficient pyridine ring, modulating the pKa of the imidazo nitrogen and altering hydrogen-bond acceptor capacity, while the 7-phenyl substituent introduces aromatic bulk that affects both target binding and physicochemical properties such as LogP and solubility . As shown in the quantitative evidence below, mono-substituted, methyl-substituted, and bulkier benzyloxy analogs each diverge meaningfully in at least one critical property dimension, making them non-interchangeable in any application where lipophilicity, ionization state, or steric profile matters [1].

Quantitative Differentiation Evidence for 5-Methoxy-7-phenylimidazo[1,2-a]pyridine vs. Closest Analogs


Lipophilicity (LogP) Benchmarking Against Four Structural Analogs

5-Methoxy-7-phenylimidazo[1,2-a]pyridine exhibits a predicted LogP of 3.37, which is measurably higher than its closest mono-substituted and alkyl-substituted analogs. The 7-phenyl analog (CAS 85102-27-8) has LogP 3.00, the 5-methoxy-7-methyl analog (CAS 377779-75-4) has LogP 2.20, and the 5-methoxy parent (CAS 31409-09-3) has LogP 1.74, all values sourced from Chemsrc using a consistent prediction method . The 0.37 log-unit increase over the 7-phenyl analog reflects the incremental lipophilic contribution of the 5-methoxy group beyond the phenyl ring alone, while the >1 log-unit gap vs. the 5-methoxy-7-methyl analog demonstrates that the phenyl group at position 7 provides substantially greater lipophilicity than a methyl group. These differences place the compound in a distinct LogP window that influences membrane permeability, protein binding, and chromatographic retention behavior relative to all four comparators.

Lipophilicity LogP Physicochemical profiling Drug-likeness

Predicted Ionization Constant (pKa) and Physiologically Relevant Protonation State

The predicted pKa of 5-methoxy-7-phenylimidazo[1,2-a]pyridine is 7.01 ± 0.50, as reported by ChemicalBook . This value places the imidazo nitrogen at the threshold of physiological pH (7.4), meaning the compound exists as a ~70:30 mixture of neutral to protonated species at blood pH. By class-level inference, unsubstituted imidazo[1,2-a]pyridine has a reported pKa of approximately 6.8 [1]; the 5-methoxy group's electron-donating effect shifts the pKa upward by approximately 0.2 units, modestly increasing the fraction of protonated species. This altered ionization profile distinguishes the compound from analogs lacking the 5-methoxy group or bearing electron-withdrawing substituents, which would exhibit lower pKa values and correspondingly lower proportions of the protonated form at physiological pH. No directly measured pKa data were available for the exact comparator set at the time of this analysis.

pKa prediction Ionization state Physiological pH Absorption

Molecular Weight and Density Differentiation vs. 5-Benzyloxy Analog for Formulation and Crystallization

5-Methoxy-7-phenylimidazo[1,2-a]pyridine (MW 224.26, density 1.2 ± 0.1 g/cm³ predicted) is significantly lighter and denser than its 5-benzyloxy analog (5-(benzyloxy)-7-phenylimidazo[1,2-a]pyridine, CAS 1207839-26-6: MW 300.35, density 1.1 ± 0.1 g/cm³) . The 76.1 Da difference in molecular weight represents a ~34% increase for the benzyloxy analog, which impacts molar concentration calculations, stock solution preparation, and, if biological activity is normalized by mass rather than moles, apparent potency comparisons. The higher predicted density of the methoxy compound suggests more efficient crystal packing, which may correlate with better long-term solid-state stability and more reproducible dissolution behavior.

Molecular weight Density Crystallization Formulation

Synthetic Tractability: Methoxy vs. Benzyloxy at the 5-Position

The 5-methoxy group in 5-methoxy-7-phenylimidazo[1,2-a]pyridine is a stable, non-labile ether that tolerates a wide range of reaction conditions (acids, bases, mild hydrogenation, cross-coupling) without degradation [1]. In contrast, the 5-benzyloxy analog (CAS 1207839-26-6) contains a benzyl ether that is susceptible to hydrogenolytic cleavage (H₂, Pd/C), Lewis acid-mediated debenzylation (BBr₃, TMSI), and oxidative debenzylation, which limits the scope of compatible downstream transformations. For medicinal chemistry programs requiring late-stage diversification at the 2- or 3-positions while preserving the 5-oxygen substituent, the methoxy compound eliminates the need for orthogonal protecting group strategies that the benzyloxy compound demands. No published head-to-head stability comparison was identified; this represents a class-level inference based on well-established ether stability principles.

Synthetic accessibility Protecting group strategy Functional group interconversion Late-stage derivatization

Kinase Inhibition Pharmacophore: 5,7-Disubstitution Pattern as a Distinct Chemotype

The imidazo[1,2-a]pyridine scaffold is a validated kinase inhibitor pharmacophore, with numerous derivatives showing sub-micromolar IC₅₀ values against PI3Kα, VEGFR2, CDK2, Nek2, and CENP-E [1][2]. Within this class, the 5-alkoxy-7-aryl substitution pattern has been specifically explored in CENP-E inhibitor programs: a related 5-methoxy imidazo[1,2-a]pyridine derivative (+)-(S)-12 demonstrated CENP-E IC₅₀ of 3.6 nM, cellular p-HH3 elevation EC₅₀ of 180 nM, and growth inhibition GI₅₀ of 130 nM in HeLa cells, with antitumor activity in a Colo205 xenograft model [3]. While these data are from a more elaborated analog rather than the parent compound 1207840-39-8 itself, they establish that the 5-methoxy-7-aryl imidazo[1,2-a]pyridine core is a relevant pharmacophore for kinase-targeted drug discovery. No direct kinase panel data for the unelaborated compound 1207840-39-8 were identified at the time of this analysis.

Kinase inhibition Pharmacophore Structure-activity relationship CENP-E

Procurement-Relevant Application Scenarios for 5-Methoxy-7-phenylimidazo[1,2-a]pyridine


Kinase-Focused Medicinal Chemistry: Lead Optimization Starting Point

The 5-methoxy-7-phenyl substitution pattern provides a pre-validated pharmacophore for kinase inhibitor design, as evidenced by the nanomolar CENP-E inhibition demonstrated by structurally related 5-methoxy imidazo[1,2-a]pyridines (IC₅₀ 3.6 nM for analog (+)-(S)-12) [1]. Procurement of CAS 1207840-39-8 as a synthetic intermediate allows medicinal chemistry teams to elaborate the scaffold at the unsubstituted 2-, 3-, and 8-positions while retaining the kinase-relevant 5-methoxy-7-aryl motif. The predicted LogP of 3.37 and pKa of ~7.0 place the compound in a favorable drug-likeness window for lead optimization, with sufficient lipophilicity for membrane permeability without excessive hydrophobicity that would compromise solubility.

Chemical Biology Probe Development Requiring Defined Physicochemical Properties

The compound's LogP of 3.37 differentiates it from the less lipophilic 5-methoxy-7-methyl analog (LogP 2.20) and the more polar 5-methoxy parent (LogP 1.74) . For chemical biology applications where cellular permeability and subcellular distribution are critical, this LogP window is particularly valuable—it is high enough for passive membrane diffusion yet low enough to avoid non-specific protein binding and aggregation. Researchers developing fluorescent probes, photoaffinity labels, or PROTAC conjugates can select this compound with confidence that its physicochemical profile is purpose-suited for intracellular target engagement studies.

Parallel Library Synthesis with 5-Position Orthogonal Stability

Unlike the 5-benzyloxy analog (MW 300.35), the 5-methoxy group in CAS 1207840-39-8 is stable to hydrogenation, transition metal catalysis, and acidic conditions [2]. This enables parallel library synthesis using Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings at the 3- or 8-positions without risking premature 5-O-debenzylation. For high-throughput chemistry groups procuring building blocks for diversity-oriented synthesis, the methoxy compound eliminates the need for orthogonal protecting group maneuvers that would be mandatory with the benzyloxy analog, directly reducing synthesis cycle time and cost per library member.

Computational Chemistry and QSAR Model Building with a Defined Comparator Set

The compound sits at the intersection of four well-characterized analogs (7-phenyl, 5-methoxy, 5-methoxy-7-methyl, and 5-benzyloxy-7-phenyl), each with documented LogP, density, and molecular weight data . This makes CAS 1207840-39-8 an ideal test case for computational chemists developing QSAR models, free-energy perturbation (FEP) predictions, or machine learning-based property estimators. The availability of consistent, database-derived physicochemical data for the full analog series enables rigorous benchmarking of in silico methods without the confounding variable of disparate experimental conditions.

Quote Request

Request a Quote for 5-Methoxy-7-phenylimidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.